molecular formula C11H17N3 B14873837 (6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine

(6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine

Cat. No.: B14873837
M. Wt: 191.27 g/mol
InChI Key: SNXHFNVLGJVIOX-UHFFFAOYSA-N
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Description

(6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C11H17N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine
  • 2-(6-Methylpyridin-2-yl)ethanamine

Uniqueness

(6-Cyclopentyl-2-methylpyrimidin-4-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(6-cyclopentyl-2-methylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C11H17N3/c1-8-13-10(7-12)6-11(14-8)9-4-2-3-5-9/h6,9H,2-5,7,12H2,1H3

InChI Key

SNXHFNVLGJVIOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2CCCC2)CN

Origin of Product

United States

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